Kinase Inhibition Potency: AFMB vs. Ro3280 in Preclinical Studies
4-Amino-2-fluoro-5-methoxybenzoic acid (AFMB) is described as a more potent inhibitor of protein kinases than the well-known PLK1 inhibitor Ro3280 . While specific IC50 values for AFMB against purified kinases are not provided in the vendor source, the claim of superior potency to a validated tool compound (Ro3280, PLK1 IC50 = 3 nM ) suggests it may have a distinct binding profile or increased cellular activity. This positions AFMB as a potentially more effective starting point for kinase inhibitor development than the Ro3280 scaffold.
| Evidence Dimension | Kinase inhibition potency |
|---|---|
| Target Compound Data | More potent than Ro3280 (qualitative claim) |
| Comparator Or Baseline | Ro3280 (PLK1 IC50 = 3 nM) |
| Quantified Difference | Not specified (qualitative vendor claim) |
| Conditions | Unspecified kinase assay (vendor claim) |
Why This Matters
The qualitative claim of superior potency to a well-characterized tool compound justifies the procurement of AFMB for exploring novel kinase inhibitor scaffolds and SAR studies.
